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Introduction
Conolidine is a rare C5-nor stemmadenine indole alkaloid that has garnered significant

attention for its potent analgesic properties, which are notably devoid of the adverse side

effects associated with traditional opioid painkillers, such as addiction, respiratory depression,

and nausea.[1][2][3][4] Originally isolated in 2004 from the bark of the tropical flowering shrub

Tabernaemontana divaricata (also known as crepe jasmine), a plant with a history of use in

traditional Chinese, Ayurvedic, and Thai medicine, conolidine represents a promising

alternative for the management of chronic pain.[3][4][5][6] Its unique mechanism of action,

distinct from classical opioids, makes it a compelling subject for research and drug

development.[1] This guide provides a comprehensive overview of the chemical structure,

properties, synthesis, and pharmacology of conolidine.

Chemical Structure and Properties
Conolidine possesses a complex, strained 1-azabicyclo[4.2.2]decane core.[7] Its chemical

identity is well-defined, and its physicochemical properties are crucial for its biological activity

and formulation.

Table 1: Chemical Identifiers and Properties of Conolidine
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Identifier/Property Value Reference

IUPAC Name

(4E,5S)-4-Ethylidene-1,4,5,7-

tetrahydro-2,5-

ethanoazocino[4,3-b]inden-

6(3H)-one

[5]

Alternate IUPAC Name

(1R,13S,14E)-14-ethylidene-

1,10-

diazatetracyclo(11.2.2.0(3,11).

0{4,9})heptadeca-3(11),4,6,8-

tetraen-12-one

[8]

CAS Number 100414-81-1 [5]

Chemical Formula C₁₇H₁₈N₂O [5][8]

Molar Mass 266.344 g·mol⁻¹ [5]

Exact Mass 266.1419 [8]

SMILES

C/C=C/1/CN2CC[C@@H]1C(=

O)C3=C(C2)C4=CC=CC=C4N

3

[9]

InChI Key
DBGBUYFOJXOYNY-

RENATIMJSA-N
[8]

Elemental Analysis
C, 76.66; H, 6.81; N, 10.52; O,

6.01
[8]

Total Synthesis of Conolidine
The rarity of conolidine in its natural source has necessitated the development of synthetic

routes to enable its pharmacological evaluation.[3] The first asymmetric total synthesis was

reported in 2011, and several other approaches have since been developed.

Micalizio Route (2011): The first total synthesis of (±)-conolidine was achieved in nine steps

with an 18% overall yield.[10] Key reactions in this pathway include a[5][11]-Still-Wittig

rearrangement and a conformationally-controlled intramolecular Mannich cyclization.[5] This
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route also provides access to either enantiomer of conolidine through an early enzymatic

resolution.[5]

Weinreb Route (2014): This approach generated the tetracyclic skeleton of conolidine in

four steps using a conjugative addition of an indole precursor to an oxime-substituted

nitrosoalkene.[5]

Gold(I)-Catalyzed Syntheses: More recent syntheses have employed gold(I) catalysis.

Takayama and colleagues (2016) utilized a gold(I)-catalyzed exo-dig synthesis.[5]

Ohno and Fujii (2016) accessed a key intermediate via a chiral gold(I) catalyzed cascade

cyclization.[5]

In 2019, a concise six-step total synthesis of (±)-conolidine was developed, achieving a

19% overall yield.[12][13][14] This method features a gold(I)-catalyzed Conia-ene reaction

(Toste cyclization) and a Pictet–Spengler reaction as key transformations.[12][13][14]

Pharmacology and Mechanism of Action
Conolidine's analgesic effects are potent, comparable in some models to morphine, but are

achieved through a non-opioid mechanism.[1][8] This distinction is the cornerstone of its

therapeutic potential, promising pain relief without the liabilities of opioid receptor agonists.[11]

[15]

Primary Mechanism: ACKR3 Modulation
The primary molecular target of conolidine has been identified as the Atypical Chemokine

Receptor 3 (ACKR3), also known as CXCR7.[11][15][16][17] ACKR3 functions as a scavenger

receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[11][18][19]

Scavenging Action of ACKR3: Under normal conditions, ACKR3 binds to and internalizes

endogenous opioid peptides, preventing them from binding to classical opioid receptors (μ,

δ, κ). This action negatively regulates the endogenous opioid system.[15][18][20]

Conolidine's Role: Conolidine acts as a full agonist at the ACKR3 receptor.[4][19] By

binding to ACKR3, conolidine inhibits its scavenging function.[17][18][19]
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Resulting Analgesia: This inhibition leads to an increased concentration of available

endogenous opioid peptides in the synaptic cleft.[11][15][18] These peptides are then free to

bind to the classical opioid receptors, producing an analgesic effect without conolidine
directly interacting with these receptors.[15][18]

Notably, ACKR3 does not trigger classical G protein signaling pathways upon agonist binding;

instead, its signaling relies primarily on the recruitment of β-arrestin.[11][15]
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Caption: Conolidine's mechanism of action via ACKR3 inhibition.

Other Potential Targets
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While ACKR3 is the primary identified target, research suggests conolidine may exhibit

polypharmacology.[5] Studies have indicated potential interactions with other targets, including:

Voltage-gated calcium channels (Ca_v2.2): Inhibition of Ca_v2.2 is a mechanism shared with

other analgesic compounds like ziconotide (a synthetic derivative of ω-conotoxin).[5][15][21]

Other GPCRs: A broad screening of over 240 receptors showed that while ACKR3 was the

most responsive, partial activation was observed for the MRGPRX2, cannabinoid receptor 2

(CNR2), and melatonin receptor 1B (MTNR1B).[19]

Importantly, multiple studies have confirmed that conolidine has no significant affinity for the

mu-opioid receptor, reinforcing its classification as a non-opioid analgesic.[11][15]

Preclinical In Vivo Studies
Preclinical evaluation in rodent models has been crucial in demonstrating the analgesic efficacy

of conolidine. The formalin test is a key model that assesses the response to both acute and

persistent inflammatory pain.

Table 2: Summary of In Vivo Analgesic Efficacy of Conolidine

Study
Model

Species
Administrat
ion

Dosage Efficacy Reference

Formalin Test Mouse
Intraperitonea

l (IP)
10 mg/kg

~50%

reduction in

pain

response

(Phase 1 & 2)

[8][15]

Chemically

Induced Pain
Rodent

Subcutaneou

s (SC)
Not specified

Potent

antinociceptio

n

[5][10]

Inflammatory

Pain
Rodent Not specified Not specified

Effective pain

relief
[5][10]
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A significant finding from these studies is that conolidine does not alter locomotor activity in

mice, suggesting a lack of sedative side effects that are common with many centrally acting

analgesics.[11][15]

Conolidine Derivatives
The promising profile of conolidine has spurred the development of synthetic derivatives to

improve its potency and pharmacokinetic properties.

DS39201083: Found to be more potent than conolidine while also showing no mu-opioid

receptor activity.[15]

Compound 17a: Exhibited a more potent analgesic efficacy of 92% in the paw injection test

and did not bind to the mu-opioid receptor.[11][15]

RTI-5152-12: A synthetic analogue developed to bind specifically and with even greater

activity to the ACKR3 receptor.[5][20][22]

Experimental Protocols
Formalin Test for Analgesia in Mice
This protocol is a standard preclinical model for assessing the efficacy of analgesics against

tonic and inflammatory pain.

Objective: To evaluate the analgesic effect of conolidine on nociceptive behaviors induced by

formalin injection in mice.

Methodology:

Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment. They are

placed in individual acrylic cylinders for at least 15 minutes before the experiment begins.[10]

Compound Administration: A solution of conolidine (e.g., 10 mg/kg) or vehicle control is

administered to the mice via subcutaneous or intraperitoneal injection.[10]

Post-Administration Period: The animals are returned to their cylinders for a 15-minute

absorption period.[10]
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Formalin Injection: A 5% formalin solution (20 µL) is injected into the plantar surface of one

hind paw.

Observation Period: Immediately following the injection, the animal's nociceptive behaviors

(e.g., licking, biting, or shaking of the injected paw) are observed and quantified over a

period of 60 minutes. The observation is typically divided into two phases:

Phase 1 (0-5 minutes): Represents acute, neurogenic pain.

Phase 2 (15-60 minutes): Represents persistent, inflammatory pain.

Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each

phase. The percentage reduction in pain response for the conolidine-treated group is

calculated relative to the vehicle control group.
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Caption: Experimental workflow for the mouse formalin test.
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Receptor Binding and Functional Assays
To determine the interaction of conolidine with its target receptor, ACKR3, a combination of

binding and functional assays would be employed.

Objective: To characterize the binding affinity and functional activity of conolidine at the human

ACKR3 receptor.

Methodology:

Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human

ACKR3 receptor.

Competition Binding Assay:

Cell membranes expressing ACKR3 are incubated with a known radiolabeled or

fluorescently labeled ligand for ACKR3 (e.g., CXCL12).

Increasing concentrations of unlabeled conolidine are added to compete for binding with

the labeled ligand.

The amount of bound labeled ligand is measured. The data are used to calculate the

inhibitory constant (Ki) or IC50 value of conolidine, indicating its binding affinity.

β-Arrestin Recruitment Assay (Functional Assay):

Cells expressing ACKR3 are co-transfected with a β-arrestin fusion protein construct (e.g.,

PathHunter or NanoBiT technologies).[19]

The cells are stimulated with increasing concentrations of conolidine.[19]

The recruitment of β-arrestin to the activated ACKR3 receptor generates a detectable

signal (e.g., luminescence or fluorescence).

The dose-response curve is used to determine the potency (EC50) and efficacy (Emax) of

conolidine as an agonist for this pathway.

Conclusion
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Conolidine is a naturally derived indole alkaloid with a compelling profile as a non-opioid

analgesic. Its unique mechanism of action, centered on the modulation of the atypical

chemokine receptor ACKR3, distinguishes it from all conventional pain therapeutics. By

preventing ACKR3 from scavenging endogenous opioid peptides, conolidine effectively

enhances the body's own pain-relief system without directly activating classical opioid

receptors, thereby avoiding their associated adverse effects. Preclinical studies have

consistently demonstrated its efficacy in models of acute and inflammatory pain. The

successful total synthesis of conolidine and the development of more potent analogues have

made this compound and its derivatives highly attractive candidates for further investigation

and development as a new generation of safer and more effective treatments for chronic pain.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

1. conolidine.com [conolidine.com]

2. WO2012088402A1 - Synthesis of conolidine and discovery of a potent non-opioid
analgesic for pain - Google Patents [patents.google.com]

3. Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. grokipedia.com [grokipedia.com]

5. Conolidine - Wikipedia [en.wikipedia.org]

6. "Conolidine: A Novel Plant Extract for Chronic Pain" by Amber N. Edinoff, Akash S. Patel
et al. [scholarlycommons.pacific.edu]

7. researchgate.net [researchgate.net]

8. medkoo.com [medkoo.com]

9. (2R,4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethano-2H-azocino(4,3-b)indol-6(3H)-one |
C17H18N2O | CID 51051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. brieflands.com [brieflands.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-body
https://www.benchchem.com/product/b15126589?utm_src=pdf-custom-synthesis
https://conolidine.com/natural-wellness/natures-morphine-conolidine-how-a-rare-plant-transforming-pain-relief/
https://patents.google.com/patent/WO2012088402A1/en
https://patents.google.com/patent/WO2012088402A1/en
https://pubmed.ncbi.nlm.nih.gov/21602859/
https://pubmed.ncbi.nlm.nih.gov/21602859/
https://grokipedia.com/page/Conolidine
https://en.wikipedia.org/wiki/Conolidine
https://scholarlycommons.pacific.edu/phs-facarticles/605/
https://scholarlycommons.pacific.edu/phs-facarticles/605/
https://www.researchgate.net/publication/337045490_Six-Step_Total_Synthesis_of_-Conolidine
https://www.medkoo.com/products/44092
https://pubchem.ncbi.nlm.nih.gov/compound/Conolidine
https://pubchem.ncbi.nlm.nih.gov/compound/Conolidine
https://www.researchgate.net/publication/51156444_Synthesis_of_conolidine_a_potent_non-opioid_analgesic_for_tonic_and_persistent_pain
https://brieflands.com/journals/aapm/articles/121438
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15126589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. pubs.acs.org [pubs.acs.org]

13. Six-Step Total Synthesis of (±)-Conolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. Conolidine: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

16. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]

17. conolidine.com [conolidine.com]

18. Chronic pain: Plant-derived compound may be new treatment [medicalnewstoday.com]

19. The natural analgesic conolidine targets the newly identified opioid scavenger
ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

20. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]

21. conolidine.com [conolidine.com]

22. sciencedaily.com [sciencedaily.com]

To cite this document: BenchChem. [Chemical structure and properties of Conolidine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15126589#chemical-structure-and-properties-of-
conolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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